Dealkyl Fluticasone Furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dealkyl Fluticasone Furoate is a derivative of Fluticasone Furoate, a synthetic glucocorticoid used primarily as an anti-inflammatory agent. Fluticasone Furoate is commonly used in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis . This compound retains many of the beneficial properties of its parent compound while potentially offering unique pharmacological advantages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dealkyl Fluticasone Furoate typically involves the dealkylation of Fluticasone Furoate. This process can be achieved through various chemical reactions, including hydrolysis and catalytic hydrogenation. The reaction conditions often require specific catalysts and solvents to ensure the selective removal of alkyl groups without affecting the core structure of the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the dealkylation process is optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dealkyl Fluticasone Furoate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dealkylated alcohols .
Wissenschaftliche Forschungsanwendungen
Dealkyl Fluticasone Furoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dealkylation reactions and their mechanisms.
Biology: Investigated for its potential anti-inflammatory and immunomodulatory effects in various biological systems.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, such as asthma and COPD.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
Wirkmechanismus
Dealkyl Fluticasone Furoate exerts its effects by binding to glucocorticoid receptors within cells. This binding leads to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory mediators. The compound inhibits the activity of nuclear factor kappa B (NF-κB) and other transcription factors involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluticasone Furoate: The parent compound, widely used for its anti-inflammatory properties.
Fluticasone Propionate: Another glucocorticoid with similar therapeutic applications but different pharmacokinetic properties.
Uniqueness
Dealkyl Fluticasone Furoate is unique due to its modified structure, which may offer distinct pharmacological advantages, such as improved receptor binding affinity and reduced side effects. Its dealkylated form may also result in different metabolic pathways, potentially enhancing its therapeutic efficacy .
Eigenschaften
Molekularformel |
C27H31F3O6S |
---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H31F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-5,8,10,14,16-17,19,21,32H,6-7,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
PARAMFLYQAFFQH-VLSRWLAYSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.